2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid
Description
2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid (CAS: 62294-89-7) is a benzoic acid derivative featuring a hydroxy group at position 2 and a quinoxalin-2-ylmethyl amino substituent at position 3. Its molecular formula is C₁₆H₁₃N₃O₃, with a molecular weight of 295.29 g/mol . Quinoxaline, a bicyclic heteroaromatic system with two nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
62294-89-7 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-hydroxy-4-(quinoxalin-2-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C16H13N3O3/c20-15-7-10(5-6-12(15)16(21)22)17-8-11-9-18-13-3-1-2-4-14(13)19-11/h1-7,9,17,20H,8H2,(H,21,22) |
InChI Key |
BFSPQNXFWSAVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid typically involves the reaction of quinoxaline derivatives with hydroxybenzoic acid under specific conditions. One common method involves the use of anthranilic acid derivatives, which react with quinoxaline derivatives in the presence of suitable catalysts and solvents . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
-
Esterification : Reacts with methanol in the presence of catalytic H₂SO₄ to form methyl 2-hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoate. This reaction typically achieves >85% yield under reflux conditions .
-
Amidation : Coupling with amines (e.g., alkyl amines, amino acid esters) via carbodiimide-mediated activation (e.g., DCC/DMAP) generates amide derivatives. For example, reaction with glycine methyl ester yields N-(2-hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoyl)glycine methyl ester .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 88 | |
| Amidation | DCC, DMAP, RT | Amide derivatives | 70–92 |
Functionalization of the Amino Group
The secondary amine participates in nucleophilic substitutions and condensations:
-
Alkylation : Reacts with alkyl halides (e.g., methyl acrylate) in the presence of triethylamine to form N-alkylated products. S-Selective alkylation is favored due to conjugation effects from the quinoxaline ring .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions to generate imine-linked derivatives, useful for metal coordination studies .
Example :
-
Reaction with methyl acrylate produces S-alkylated derivatives confirmed by ¹H NMR (δ 3.47 ppm, SCH₂; δ 2.53 ppm, CH₂CO) .
Modification of the Quinoxaline Moiety
The quinoxaline ring undergoes electrophilic substitutions and tautomerization:
-
Thione-Thiol Tautomerization : The quinoxaline-2-thione form (5a/5b ) exists in equilibrium, enabling selective alkylation at sulfur or nitrogen .
-
Nucleophilic Aromatic Substitution : Halogenated derivatives react with amines or alkoxides at the C-2 position. For instance, treatment with 4-hydroxybenzaldehyde yields 4-(2-methylquinoxaline-3-yloxy)benzaldehyde .
Key Data :
-
Tautomeric equilibrium confirmed by UV-Vis spectroscopy (λ<sub>max</sub> shifts from 320 nm to 290 nm in polar solvents) .
Azide Coupling for Bioconjugation
The hydrazide intermediate (9 ) participates in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Hydrazide Formation : Treatment with hydrazine hydrate converts the ester group to hydrazide (9 , 88% yield, m.p. 208–209°C) .
-
Azide Intermediate : Reaction with NaNO₂/HCl generates an azide (10 ), which couples with amino acid esters (e.g., alanine methyl ester) to form triazole-linked conjugates (11 ) .
Spectral Data for Hydrazide (9 ) :
Biological Activity-Driven Reactions
Derivatives are synthesized to enhance pharmacological properties:
-
Anticancer Analogues : Introduction of sulfonamide or dithiocarbamate groups via reaction with sulfonyl chlorides or CS₂ improves cytotoxicity (IC₅₀ values: 2–15 μM in HeLa cells) .
-
Antimicrobial Derivatives : Schiff bases with 4-nitrobenzaldehyde show moderate antibacterial activity (MIC: 8–32 μg/mL against S. aureus) .
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the quinoxaline-benzoic acid linkage, forming 2-hydroxybenzoic acid and quinoxaline-2-carbaldehyde as byproducts.
-
Hydrolytic Stability : Stable in aqueous buffers (pH 4–8) for 24 hours but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Scientific Research Applications
The applications of 2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid are primarily in scientific research, particularly in the context of developing novel pharmaceutical compounds. This compound, also known by its CAS number 62294-89-7, is a quinoxaline derivative, a class of compounds known for diverse biological activities .
Scientific Research Applications
- Anticancer Research Quinoxaline derivatives, including this compound, have demonstrated antiproliferative effects through various molecular mechanisms. These mechanisms target tubulin polymerization, topoisomerase II-DNA, folate metabolism, protein kinases, and receptor tyrosine kinases (RTKs) such as vascular epidermal growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), human epidermal receptor 2 (HER2), and fibroblast growth factor receptors (FGFRs) .
- COX-2 and LDHA Inhibition Quinoxaline derivatives have been evaluated for their enzymatic inhibitory activities against cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are implicated in the pathogenesis of colorectal cancer . Specific quinoxalinone and quinazolinone Schiff’s bases have shown promising in vitro results as COX-2 and LDHA inhibitors .
- Antiviral Agent Functionalized polysubstituted quinoxalines have exhibited antiviral properties .
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Azo-Linked Benzothiazole Derivatives
Example Compound : 2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acid derivatives .
- Structural Differences: The substituent at position 4 is an azo-linked benzothiazole group instead of a quinoxalinylmethyl amino group.
- Synthesis: Diazotization of benzothiazole amines followed by coupling with phenolic benzoic acids, a method distinct from the amination pathway likely used for the target compound.
- Properties: Azo groups enhance conjugation, leading to strong absorbance in visible light (useful as dyes) . pKa values for carboxylic (≈2.5–3.0) and phenolic (≈8.0–9.0) protons differ slightly from the target compound due to electronic effects of the azo group.
Quinoxaline Derivatives with Sulfonamide Substituents
Example Compound: 4-[[3-(Thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid (CAS: 672913-36-9) .
- Structural Differences: Position 4 has a sulfonamide-linked thiophene-quinoxaline substituent.
- Molecular Weight : 426.5 g/mol (vs. 295.29 g/mol for the target compound) due to the sulfonyl and thiophene groups.
Quinazoline-Based Analogues
Example Compound: 3-Amino-2-phenyl quinazolin(3H)-4-one .
- Structural Differences: Quinazoline (two nitrogens in a fused benzene-pyrimidine system) replaces quinoxaline.
- Bioactivity: Quinazolines are prevalent in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent therapeutic applications compared to quinoxaline derivatives, which may target nucleic acids or microbial enzymes .
Sulfonate and Thiazole Derivatives
Example Compound: STAT3 inhibitor S31-201 (2-Hydroxy-4-[(4-methylphenyl)sulfonyloxy)acetyl)amino)-benzoic acid) .
- Structural Differences : A bulky sulfonate-ester substituent at position 4.
- Bioactivity: S31-201 inhibits STAT3 signaling, a mechanism distinct from quinoxaline-based compounds, which may intercalate DNA or inhibit oxidoreductases .
Comparative Data Table
Key Findings and Implications
- Electronic Effects: Quinoxaline’s electron-deficient aromatic system may enhance DNA intercalation or enzyme inhibition compared to benzothiazole or thiazole derivatives .
- Bioactivity : Sulfonamide and sulfonate groups (e.g., S31-201) improve target engagement in signaling pathways, while azo compounds are more suited for optical applications .
- Synthetic Complexity : Diazotization/coupling routes (azo compounds) are more labor-intensive than direct amination (target compound), affecting scalability .
Biological Activity
2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid is a compound that incorporates both a benzoic acid moiety and a quinoxaline structure, suggesting potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a hydroxyl group at the 2-position and an amino group attached to a quinoxaline ring. This unique combination may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including colorectal cancer (CRC) and breast cancer. The mechanism often involves the inhibition of key enzymes such as topoisomerase II and protein kinases, which are crucial in cancer cell proliferation and survival .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoxaline Derivative A | CRC | 96.19 ± 5.39 | Topoisomerase II inhibition |
| Quinoxaline Derivative B | Breast Cancer | 121.55 ± 1.41 | Protein kinase inhibition |
Antibacterial Activity
The antibacterial properties of quinoxaline derivatives have been extensively studied. Compounds similar to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Case Study: Antibacterial Screening
A recent screening of various quinoxaline derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
Antiviral Activity
Quinoxaline derivatives have also been evaluated for their antiviral properties. For example, some compounds have shown effectiveness against the Hepatitis B virus (HBV) and Coxsackievirus B5, with mechanisms involving interference in viral replication processes .
Table 2: Antiviral Activity of Quinoxaline Derivatives
| Compound | Virus Targeted | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoxaline Derivative C | HBV | 100 | Inhibition of viral replication |
| Quinoxaline Derivative D | Coxsackievirus B5 | 0.06 | Disruption of viral entry |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many quinoxaline derivatives act by inhibiting key enzymes involved in cancer progression and bacterial metabolism.
- Receptor Interaction : Some compounds may bind to specific receptors or proteins, altering their function and disrupting cellular processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
